molecular formula C20H25ClN4O6 B13586755 4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride

4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride

Cat. No.: B13586755
M. Wt: 452.9 g/mol
InChI Key: LTSFMTUKKGWJOE-UHFFFAOYSA-N
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Description

4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an isoindoline-dione core and a piperidine-dione moiety. It is often studied for its potential therapeutic properties and its role in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the isoindoline-dione core, followed by the introduction of the piperidine-dione moiety. The final step involves the attachment of the aminopropoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The process may also involve stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets and pathways. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H25ClN4O6

Molecular Weight

452.9 g/mol

IUPAC Name

4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]butanamide;hydrochloride

InChI

InChI=1S/C20H24N4O6.ClH/c21-8-2-10-30-9-1-3-16(25)22-12-4-5-13-14(11-12)20(29)24(19(13)28)15-6-7-17(26)23-18(15)27;/h4-5,11,15H,1-3,6-10,21H2,(H,22,25)(H,23,26,27);1H

InChI Key

LTSFMTUKKGWJOE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CCCOCCCN.Cl

Origin of Product

United States

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